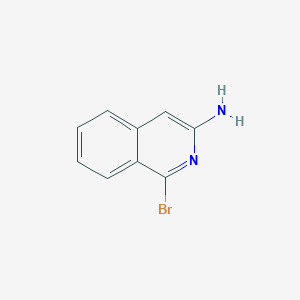

1-Bromoisoquinolin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152177. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromoisoquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-9-7-4-2-1-3-6(7)5-8(11)12-9/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQUIUNIVDKHJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50302622 | |

| Record name | 1-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13130-79-5 | |

| Record name | 13130-79-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromoisoquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50302622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromoisoquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromoisoquinolin-3-amine, with the Chemical Abstracts Service (CAS) registry number 13130-79-5, is a key heterocyclic building block in the field of medicinal chemistry and drug discovery.[1][2] Its isoquinoline core is a privileged scaffold found in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic placement of a bromine atom at the 1-position and an amino group at the 3-position makes this compound a versatile intermediate for the synthesis of diverse and complex molecular architectures, particularly for the development of kinase inhibitors and other targeted therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard classifications for this compound is provided below.

| Property | Value |

| CAS Number | 13130-79-5 |

| Molecular Formula | C₉H₇BrN₂ |

| Molecular Weight | 223.07 g/mol |

| IUPAC Name | This compound |

| Synonyms | 3-Amino-1-bromoisoquinoline |

| Hazard Classification | Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[1] |

Synthesis of this compound

The synthesis of this compound can be approached through various synthetic routes. One common strategy involves the construction of the isoquinoline ring system followed by functional group interconversions. For instance, a plausible route could involve the synthesis of an appropriately substituted isoquinoline precursor, followed by bromination and amination steps. The specific conditions for these transformations would require careful optimization to ensure regioselectivity and good yields.

Reactivity and Key Transformations

The dual functionality of this compound offers two primary sites for chemical modification: the bromine atom and the amino group.

-

Bromine Atom (C1-Position): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, including aryl, heteroaryl, and alkyl groups, through reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These transformations are fundamental for exploring the structure-activity relationships (SAR) of isoquinoline-based drug candidates.

-

Amino Group (C3-Position): The primary amino group is nucleophilic and can participate in a range of reactions, including N-acylation, N-alkylation, and N-arylation.[1] It can also serve as a handle for constructing more complex heterocyclic systems.

The following diagram illustrates a general workflow for the functionalization of this compound via cross-coupling reactions.

General workflow for functionalization.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below. These protocols are representative and may require optimization based on the specific substrate and desired product.

Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of an arylboronic acid with this compound.

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

1,4-Dioxane (8 mL)

-

Water (2 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a reaction vial, add this compound, the desired arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₂CO₃.

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add 1,4-dioxane and water to the vial.

-

Heat the reaction mixture to 90 °C and stir for 12 hours.

-

After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 1-aryl-isoquinolin-3-amine derivative.[3]

Buchwald-Hartwig Amination

This protocol outlines a standard procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 mmol)

-

Amine (e.g., aniline derivative) (1.2 mmol)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a Schlenk flask, add this compound, the amine, Pd₂(dba)₃, Xantphos, and NaOtBu.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours.

-

After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography.[3]

Applications in Drug Discovery

The isoquinoline scaffold is a core component of many kinase inhibitors. Kinases are crucial enzymes that regulate cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer.[4] Derivatives of this compound can be synthesized to target the ATP-binding site of specific kinases, thereby inhibiting their activity and disrupting downstream signaling cascades that promote cell proliferation and survival.

The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound acts as a kinase inhibitor.

Hypothetical kinase inhibition pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its amenability to a variety of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, allows for the creation of diverse chemical libraries for drug screening. The isoquinoline core, combined with the ability to introduce a wide range of substituents at the 1- and 3-positions, makes this compound a highly attractive starting material for the development of targeted therapies, especially in the field of oncology. Further exploration of the chemical space around this scaffold holds significant promise for the discovery of next-generation therapeutics.

References

- 1. 7-Bromoisoquinolin-3-amine | 1192815-02-3 | Benchchem [benchchem.com]

- 2. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]

- 3. benchchem.com [benchchem.com]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and analytical data for the heterocyclic compound 1-Bromoisoquinolin-3-amine. This molecule serves as a valuable building block in medicinal chemistry and materials science, incorporating the privileged isoquinoline scaffold with two versatile functional groups: a bromine atom and an amino group. The strategic placement of these groups allows for diverse synthetic transformations, making it a key intermediate in the development of novel therapeutic agents and functional materials.

Core Chemical and Physical Properties

This compound is a solid at room temperature. While specific experimental data for its melting point, boiling point, and solubility are not widely published, its properties can be inferred from related isoquinoline derivatives. The presence of the amino group is expected to increase its melting point compared to 1-bromoisoquinoline and allow for solubility in polar organic solvents.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-1-bromoisoquinoline | [1][2] |

| CAS Number | 13130-79-5 | [1][2] |

| Molecular Formula | C₉H₇BrN₂ | [2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Solid (predicted) | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in polar organic solvents (predicted) | N/A |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are available from specialized chemical suppliers[3]. The expected spectral characteristics are summarized below based on the analysis of its functional groups and data from analogous structures.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the δ 7.0-9.0 ppm range. Protons on the carbocyclic ring will appear as multiplets, while the proton at the C4 position will likely be a singlet. The amino group protons (-NH₂) will appear as a broad singlet, typically in the δ 4.0-6.0 ppm range, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic Carbons (9C): Signals expected in the δ 110-155 ppm range. The carbon bearing the bromine (C1) and the carbon bearing the amino group (C3) will be significantly shifted. Quaternary carbons will typically show weaker signals. |

| IR Spectroscopy | - N-H Stretching: Two characteristic bands for a primary amine are expected in the 3250-3400 cm⁻¹ region (symmetric and asymmetric stretches)[4][5]. - N-H Bending: A bending vibration is expected around 1580-1650 cm⁻¹[4]. - C=C & C=N Stretching: Aromatic ring stretches are expected in the 1450-1620 cm⁻¹ region[6]. - C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹, indicates the C-Br bond. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A prominent molecular ion peak is expected at m/z ≈ 222 and 224 in an approximate 1:1 ratio, which is the characteristic isotopic pattern for a compound containing one bromine atom (⁷⁹Br and ⁸¹Br)[6]. - Fragmentation: Fragmentation may involve the loss of Br, HCN, or other small molecules. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to halo-isoquinolines involves the reaction of the corresponding isoquinoline N-oxide with a phosphorus oxyhalide. The following is a generalized protocol adapted from methods for similar transformations[7].

1. Preparation of Isoquinolin-3-amine N-oxide (Intermediate - Not Detailed) This intermediate can be prepared from isoquinolin-3-amine through oxidation, typically using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

2. Bromination of Isoquinolin-3-amine N-oxide

-

Reaction Setup: To a stirred solution of isoquinolin-3-amine N-oxide (1.0 equiv) in anhydrous dichloromethane (CH₂Cl₂) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., argon), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add phosphorus oxybromide (POBr₃) (1.2 equiv). Following this, add anhydrous N,N-dimethylformamide (DMF) (0.5 equiv) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) at 0 °C until the pH of the aqueous phase is between 7 and 8. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer thoroughly with dichloromethane (3x).

-

Purification: Combine all organic phases, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. Purify the crude residue by flash column chromatography on silica gel, typically using an eluent system such as petroleum ether/ethyl acetate, to yield pure this compound.

Caption: Synthetic workflow for this compound.

Reactivity and Applications in Drug Development

This compound is a bifunctional molecule, offering two distinct sites for synthetic modification, which makes it a highly valuable scaffold in medicinal chemistry.

-

Reactivity at the C1-Bromine Position: The bromine atom is a versatile handle for introducing molecular diversity. It readily participates in various transition-metal-catalyzed cross-coupling reactions, such as:

-

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, enabling the synthesis of more complex diamine structures.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, useful for constructing rigid linkers.

-

Heck Coupling: Reaction with alkenes to introduce vinyl substituents.

-

-

Reactivity at the C3-Amino Position: The primary amino group is a key pharmacophoric element and a site for further derivatization[8]. It can undergo a wide range of reactions, including:

-

Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides.

-

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (e.g., in a Sandmeyer-type reaction) to introduce functionalities like -OH, -CN, or other halogens.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form secondary amines.

-

The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic drugs. Derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents. The ability to functionalize both the C1 and C3 positions of this molecule allows for the generation of large chemical libraries for screening against various biological targets.

Caption: Key reactivity sites of this compound.

Safety Information

This compound is classified as a hazardous substance. Appropriate safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses, should be employed during handling. Work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| STOT - Single Exposure | 3 | H335: May cause respiratory irritation |

STOT: Specific Target Organ Toxicity Data sourced from supplier safety information.

References

- 1. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. This compound(13130-79-5) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 6. benchchem.com [benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 1-Bromoisoquinolin-3-amine, a heterocyclic amine of interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, physicochemical properties, potential synthetic routes, and relevant safety information.

Core Molecular and Physical Properties

This compound is a substituted isoquinoline derivative. The presence of the bromine atom and the amine group on the isoquinoline scaffold makes it a versatile building block for the synthesis of more complex molecules with potential pharmacological activities.

Table 1: Chemical and Physical Data for this compound

| Identifier | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-Amino-1-bromoisoquinoline, 1-bromo-3-isoquinolinamine | [1][2] |

| CAS Number | 13130-79-5 | [1][2][3] |

| Molecular Formula | C₉H₇BrN₂ | [1][2][4] |

| Molecular Weight | 223.07 g/mol | [1][2][4] |

| Melting Point | 144°C to 146°C | [1] |

| Assay | ≥ 96% (HPLC) | [1] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(N=C2Br)N | [1] |

| InChI Key | PSQUIUNIVDKHJK-UHFFFAOYSA-N | [1] |

Molecular Structure

The core of this compound is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. A bromine atom is substituted at the C1 position, and an amine group is at the C3 position.

Experimental Protocols: A Plausible Synthetic Pathway

Step 1: Synthesis of 1-Bromoisoquinoline (Precursor)

This protocol is adapted from the general procedure for the bromination of azine N-oxides.[5]

-

Reaction Setup: A solution of isoquinoline-N-oxide (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) is prepared in an oven-dried flask under an argon atmosphere.

-

Reagent Addition: The solution is cooled to 0°C in an ice bath. Phosphorus oxybromide (POBr₃, 1.2 equivalents) is added slowly, followed by the dropwise addition of N,N-dimethylformamide (DMF, 0.5 equivalents).

-

Reaction Execution: The reaction mixture is allowed to warm to room temperature (25°C) and stirred for several hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution until the pH is adjusted to 7-8. The organic layer is separated, and the aqueous phase is extracted with CH₂Cl₂.

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography.

Step 2: Synthesis of this compound

This procedure is based on the principles of the Buchwald-Hartwig amination, a standard method for forming C-N bonds.[6]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (argon), add 1-Bromoisoquinoline (1.0 equivalent), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%).

-

Reagent Addition: Add a base (e.g., sodium tert-butoxide, NaOtBu, 1.2-1.5 equivalents). Then, add an anhydrous, degassed solvent such as toluene or dioxane via syringe. Finally, introduce the ammonia source (e.g., an ammonia surrogate like benzophenone imine, followed by hydrolysis, or using aqueous ammonia with specific ligands).

-

Reaction Execution: The sealed tube is heated to the required temperature (typically 80-110°C) and stirred until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent (e.g., ethyl acetate) and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield this compound.

Analytical Workflow

The identity and purity of the final compound are typically confirmed through a combination of spectroscopic and chromatographic methods.

Safety and Handling

Based on available data, this compound should be handled with care in a laboratory setting.[2]

-

Hazard Classifications: It is classified as causing skin irritation (Skin Irrit. 2), serious eye irritation (Eye Irrit. 2A), and may cause respiratory irritation (STOT SE 3).[2] It may also be harmful if swallowed, inhaled, or absorbed through the skin.

-

Recommended Precautions: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood. Avoid generating dust.

This guide provides a foundational understanding of this compound. Researchers should consult primary literature and safety data sheets for more detailed experimental and safety information.

References

- 1. 3-Amino-1-bromoisoquinoline, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]

- 3. This compound | 13130-79-5 [chemicalbook.com]

- 4. 7-Bromoisoquinolin-3-amine | C9H7BrN2 | CID 52987757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of 1-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 1-Bromoisoquinolin-3-amine, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from the readily available starting material, 4-bromo-2-methylbenzonitrile. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic route to facilitate its application in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a three-step sequence involving benzylic bromination, cyanation, and a final cyclization reaction. The overall transformation is depicted in the following workflow diagram.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

This section details the experimental procedures for each step of the synthesis, including reagents, reaction conditions, and expected outcomes.

Step 1: Benzylic Bromination of 4-Bromo-2-methylbenzonitrile

The initial step involves the radical bromination of the benzylic methyl group of 4-bromo-2-methylbenzonitrile using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Caption: Reaction scheme for the benzylic bromination.

Experimental Protocol:

A solution of 4-bromo-2-methylbenzonitrile (1.0 eq) in anhydrous carbon tetrachloride (CCl4) is treated with N-bromosuccinimide (1.0-1.2 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1][2] The reaction mixture is heated to reflux and monitored by a suitable technique (e.g., TLC or GC) until the starting material is consumed.[1] After cooling to room temperature, the succinimide byproduct is removed by filtration. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-bromo-2-(bromomethyl)benzonitrile, which can be purified further by recrystallization.

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-methylbenzonitrile | |

| Reagents | N-Bromosuccinimide, AIBN | [1] |

| Solvent | Carbon Tetrachloride | [1] |

| Temperature | Reflux | [1] |

| Reaction Time | 3 hours | [1] |

| Expected Yield | >80% (based on similar reactions) |

Step 2: Cyanation of 4-Bromo-2-(bromomethyl)benzonitrile

The benzylic bromide is then converted to the corresponding nitrile via a nucleophilic substitution reaction with a cyanide salt.

Caption: Reaction scheme for the nucleophilic cyanation.

Experimental Protocol:

To a solution of 4-bromo-2-(bromomethyl)benzonitrile (1.0 eq) in dimethyl sulfoxide (DMSO), a solution of sodium cyanide (1.8 eq) in DMSO is added.[3] The reaction mixture is heated to approximately 90°C for 2 hours.[3] After cooling, the mixture is poured into ice water and extracted with an organic solvent such as diethyl ether.[3] The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford 4-bromo-2-(cyanomethyl)benzonitrile.[3]

| Parameter | Value | Reference |

| Starting Material | 4-Bromo-2-(bromomethyl)benzonitrile | |

| Reagent | Sodium Cyanide | [3] |

| Solvent | Dimethyl Sulfoxide (DMSO) | [3] |

| Temperature | 90 °C | [3] |

| Reaction Time | 2 hours | [3] |

| Expected Yield | ~87% | [3] |

Step 3: Cyclization to this compound

The final step involves the acid-mediated cyclization of the dinitrile intermediate to form the desired this compound. Substituted 1-bromo-3-aminoisoquinolines can be prepared from the corresponding dinitrile by treatment with HBr in an acidic or nonpolar solvent.[4]

References

Spectroscopic and Technical Profile of 1-Bromoisoquinolin-3-amine: A Guide for Researchers

For immediate release: This technical guide provides a comprehensive overview of the spectroscopic properties of 1-Bromoisoquinolin-3-amine (CAS No. 13130-79-5), a key intermediate in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the predicted spectral characteristics and general experimental protocols for the characterization of this compound.

Chemical Structure and Properties

-

Synonyms: 3-Amino-1-bromoisoquinoline[1]

-

CAS Number: 13130-79-5[1]

-

Molecular Formula: C₉H₇BrN₂[1]

-

Molecular Weight: 223.07 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of related isoquinoline and brominated aromatic amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Predicted Coupling Constants (J, Hz) |

| ~8.0-8.2 | d | 1H | H-8 | J ≈ 8.0 |

| ~7.5-7.8 | m | 2H | H-5, H-7 | |

| ~7.3-7.5 | t | 1H | H-6 | J ≈ 7.5 |

| ~6.8-7.0 | s | 1H | H-4 | |

| ~5.0-6.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150-155 | C-3 |

| ~145-150 | C-1 |

| ~135-140 | C-8a |

| ~128-132 | C-7 |

| ~127-130 | C-5 |

| ~125-128 | C-4a |

| ~122-125 | C-6 |

| ~120-123 | C-8 |

| ~100-105 | C-4 |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| m/z | Interpretation | Notes |

| 222/224 | [M]⁺ | Molecular ion peak showing a characteristic ~1:1 isotopic pattern for a compound containing one bromine atom. |

| 143 | [M-Br]⁺ | Fragment corresponding to the loss of the bromine atom. |

| 116 | [M-Br-HCN]⁺ | Further fragmentation of the isoquinoline core. |

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3450-3300 | Amine (-NH₂) | Asymmetric and symmetric N-H stretching (two bands expected for a primary amine) |

| 3100-3000 | Aromatic C-H | C-H stretching |

| 1650-1580 | Amine (-NH₂) | N-H bending (scissoring) |

| 1620-1450 | Aromatic Ring | C=C and C=N stretching |

| 1335-1250 | Aromatic Amine | C-N stretching |

| 1100-1000 | Aryl-Br | C-Br stretching |

| 900-680 | Aromatic C-H | Out-of-plane C-H bending |

Experimental Protocols

The following are general protocols for the spectroscopic analysis of this compound and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to encompass the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a 90° pulse angle.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the expected range (e.g., 0-160 ppm).

-

Employ a proton-decoupled pulse sequence.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans to compensate for the low natural abundance of ¹³C.

-

-

Data Processing: Process the Free Induction Decay (FID) using a Fourier transform. The resulting spectrum should be phased, baseline-corrected, and referenced to the internal standard.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or through a GC or LC inlet for dissolved samples.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and characteristic fragments. Electrospray Ionization (ESI) can also be used for softer ionization.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peaks, paying close attention to the isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in a ~1:1 ratio). Analyze the fragmentation pattern to support the proposed structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small amount of the solid sample directly on the ATR crystal.

-

Background Collection: Record a background spectrum of the empty sample holder (for KBr pellet) or the clean ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel or synthesized compound like this compound.

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

Biological Activity Context

While specific biological studies on this compound are limited in the public domain, the isoquinoline scaffold is a well-established privileged structure in medicinal chemistry. Derivatives of isoquinoline have demonstrated a wide range of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The presence of the bromine atom and the amino group on the isoquinoline core of this compound makes it a valuable building block for the synthesis of new chemical entities with potential therapeutic applications. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the amino group can be involved in crucial hydrogen bonding interactions with biological targets. Further research into the specific biological profile of this compound is warranted.

References

Discovery of 1-Bromoisoquinolin-3-amine

An In-depth Technical Guide to the Synthesis and Properties of 1-Bromoisoquinolin-3-amine

Authored by: Gemini

Publication Date: December 24, 2025

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited direct literature on its initial discovery, this document outlines a plausible and scientifically supported synthetic pathway, derived from established reactions of isoquinoline derivatives. Detailed experimental protocols, physicochemical data, and safety information are presented. The potential utility of this compound as a scaffold for the development of novel therapeutic agents is also discussed, drawing on the known biological activities of related isoquinoline and quinoline structures. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction

Isoquinoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds, frequently found in natural products and forming the core structure of many pharmacologically active molecules.[1][2][3] The functionalization of the isoquinoline scaffold allows for the fine-tuning of biological activity, making substituted isoquinolines valuable building blocks in medicinal chemistry.[4] this compound (CAS No. 13130-79-5) is a bifunctional molecule featuring both a reactive bromine atom and an amino group on the isoquinoline core. These functional groups provide versatile handles for further chemical modifications, such as cross-coupling reactions and amide bond formation, enabling the synthesis of diverse compound libraries for drug screening. While the specific "discovery" of this compound is not well-documented in a single seminal publication, its synthesis can be achieved through logical extensions of known methodologies for isoquinoline chemistry. This guide details a proposed synthetic route and collates the available data on this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and hazard classifications for this compound is provided below. This data is compiled from chemical databases and safety data sheets.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 13130-79-5 | [5][6] |

| Molecular Formula | C₉H₇BrN₂ | [5] |

| Molecular Weight | 223.07 g/mol | [5] |

| Synonyms | 3-Amino-1-bromoisoquinoline | [5] |

Safety and Hazard Information

| Hazard Classification | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Skin Irritation (Category 2) | H315: Causes skin irritation |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

| Data sourced from ChemBlink.[5] |

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a multi-step process starting from isoquinoline. The proposed pathway involves the N-oxidation of isoquinoline, followed by di-bromination and a subsequent selective nucleophilic amination. This approach is based on established reactivity patterns of isoquinoline and its derivatives.[7][8]

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are detailed, hypothetical procedures based on analogous reactions found in the literature.[7][8][9] Researchers should exercise all necessary safety precautions and optimize conditions as required.

Step 1: Synthesis of Isoquinoline N-oxide

Reaction: Oxidation of isoquinoline.

Procedure:

-

To a solution of isoquinoline (1.0 equiv) in dichloromethane (DCM, 0.2 M), add m-chloroperoxybenzoic acid (m-CPBA, 1.2 equiv) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure isoquinoline N-oxide.

Step 2: Synthesis of 1,3-Dibromoisoquinoline

Reaction: Bromination of isoquinoline N-oxide.

Procedure:

-

To a stirred solution of isoquinoline N-oxide (1.0 equiv) in anhydrous dichloromethane (0.1 M) at 0 °C under an argon atmosphere, add phosphorus oxybromide (POBr₃, 2.5 equiv).

-

Add N,N-dimethylformamide (DMF, 0.5 equiv) dropwise.

-

Warm the resulting mixture to 25 °C and stir for 12-18 hours until TLC indicates the consumption of the starting material.[7]

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium carbonate solution to adjust the pH to 7-8.

-

Separate the organic layer and extract the aqueous phase thoroughly with dichloromethane.

-

Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (eluent: petroleum ether/ethyl acetate) to isolate 1,3-dibromoisoquinoline.

Step 3: Synthesis of this compound

Reaction: Selective amination of 1,3-dibromoisoquinoline.

Procedure:

-

In a flask equipped for low-temperature reactions, condense ammonia gas to approximately -78 °C (dry ice/acetone bath) to obtain liquid ammonia.

-

Add a catalytic amount of ferric nitrate, followed by small pieces of potassium metal until a persistent blue color is observed, indicating the formation of potassium amide (KNH₂).

-

Add 1,3-dibromoisoquinoline (1.0 equiv) dissolved in a minimal amount of anhydrous THF to the stirred solution of KNH₂ in liquid ammonia.

-

Maintain the reaction at -33 °C (boiling point of ammonia) for several hours, monitoring the reaction progress by TLC. The reaction proceeds via a nucleophilic substitution mechanism, likely an Sₙ(ANRORC) or an addition-elimination pathway, where the 3-position is typically more susceptible to nucleophilic attack in such systems.[8]

-

Upon completion, quench the reaction by the careful addition of solid ammonium chloride.

-

Allow the ammonia to evaporate. To the remaining residue, add water and extract with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Potential Biological Significance and Applications

While the specific biological activities of this compound are not extensively reported, the isoquinoline and quinoline cores are present in numerous compounds with a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] Derivatives of 3-bromoisoquinoline have been investigated as potential analgesic and anti-inflammatory agents.[1]

The structure of this compound is a valuable starting point for the synthesis of more complex molecules. For instance, the bromine atom at the 1-position can be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce various aryl or alkyl groups. The amino group at the 3-position can be acylated, alkylated, or used as a directing group for further functionalization of the heterocyclic ring. This dual functionality allows for the creation of diverse chemical libraries for screening against various biological targets, such as protein kinases, which are often implicated in cancer signaling pathways.

Caption: Potential inhibition of kinase signaling pathways by isoquinoline derivatives.

Conclusion

This compound represents a strategically important synthetic intermediate in the field of medicinal chemistry. Although its discovery is not prominently documented, a robust synthetic route can be proposed based on fundamental principles of heterocyclic chemistry. The presence of two distinct reactive sites on the isoquinoline core makes it an attractive scaffold for the development of novel, biologically active compounds. This guide provides the necessary theoretical and practical framework for its synthesis and further exploration by researchers in drug development and organic synthesis.

References

- 1. jptcp.com [jptcp.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 5. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]

- 6. This compound | 13130-79-5 [chemicalbook.com]

- 7. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

Physical characteristics of 1-Bromoisoquinolin-3-amine

An In-depth Technical Guide to the Physical Characteristics of 1-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physical and chemical characteristics of this compound (CAS No: 13130-79-5). It includes a summary of its key properties, detailed spectral data analysis, representative experimental protocols for its synthesis and purification, and essential safety and handling information. This guide is intended to serve as a foundational resource for professionals engaged in research and development involving this heterocyclic compound.

Chemical and Physical Properties

This compound, also known as 3-Amino-1-bromoisoquinoline, is a halogenated amino derivative of the isoquinoline scaffold.[1][2] Its core structure is of significant interest in medicinal chemistry and materials science. The compound is a solid at room temperature. While specific experimental data for properties like melting point and solubility are not widely reported in the literature, its structure suggests solubility in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.

Table 1: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Amino-1-bromoisoquinoline | [1][2] |

| CAS Number | 13130-79-5 | [1][2] |

| Molecular Formula | C₉H₇BrN₂ | [1][2] |

| Molecular Weight | 223.07 g/mol | [2] |

| Appearance | Solid | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available (likely decomposes) | N/A |

| SMILES | NC1=NC(Br)=C2C=CC=CC2=C1 | [2] |

Spectral Data Analysis

Detailed experimental spectra for this compound are available from various chemical suppliers.[3] The following sections describe the expected characteristic signals based on its molecular structure.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the isoquinoline ring system and the protons of the primary amine group. The aromatic protons would typically appear in the downfield region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions relative to the bromine and amine substituents. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.[4]

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals for the carbon atoms of the isoquinoline core.[5] Carbons directly attached to the electron-withdrawing bromine and nitrogen atoms would be significantly shifted. The carbon attached to the bromine (C1) would be expected in the range of δ 140-150 ppm, while the carbon bearing the amine group (C3) would be shifted downfield. Carbons directly attached to nitrogen in aromatic systems typically appear in the 10-65 ppm region, though this can vary.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are summarized below.

Table 2: Predicted IR Absorption Bands

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics | Source(s) |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3500 - 3300 | Two distinct, medium-intensity bands. | [6][7] |

| Primary Amine (N-H) | Scissoring (Bend) | 1650 - 1580 | Medium to strong absorption. | [4][6] |

| Aromatic Ring (C=C) | Stretch | 1600 - 1450 | Multiple sharp bands of variable intensity. | [8] |

| Aromatic Amine (C-N) | Stretch | 1335 - 1250 | Strong intensity band. | [4][6] |

| Aryl Halide (C-Br) | Stretch | 600 - 500 | Medium to strong absorption in the fingerprint region. | N/A |

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), the mass spectrum will exhibit two peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another of nearly equal intensity at two mass units higher for the molecule containing ⁸¹Br (M+2).[9] This isotopic pattern is a definitive indicator for the presence of a single bromine atom in the molecule.

Experimental Protocols

Representative Synthesis via Bromination

A common method for introducing a bromine atom at the 1-position of an isoquinoline ring is through the reaction of the corresponding isoquinoline N-oxide with a brominating agent like phosphorus oxybromide (POBr₃).[10]

Protocol:

-

N-Oxide Formation: The starting material, isoquinolin-3-amine, is first oxidized to 3-aminoisoquinoline N-oxide using an appropriate oxidizing agent (e.g., m-CPBA) in a suitable solvent like dichloromethane (DCM).

-

Reaction Setup: In a three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a solution of 3-aminoisoquinoline N-oxide is prepared in anhydrous DCM (approx. 0.1 M) and cooled to 0 °C in an ice bath.[10]

-

Bromination: Phosphorus oxybromide (POBr₃, approx. 1.2 equivalents) is added to the stirred solution, followed by the dropwise addition of N,N-dimethylformamide (DMF, approx. 0.5 equivalents).[10]

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature (25 °C) and stirred for several hours.[10] Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[10]

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous sodium carbonate (Na₂CO₃) solution to adjust the pH to 7-8.[10]

-

Extraction: The organic layer is separated, and the aqueous phase is thoroughly extracted multiple times with DCM.[10]

-

Purification: The combined organic phases are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[10]

-

Final Purification: The crude solid is further purified by flash column chromatography on silica gel, typically using a solvent system such as petroleum ether/ethyl acetate to afford pure this compound.[10]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General workflow for synthesis and purification.

Safety and Handling

This compound is classified as hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat, are mandatory when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Source(s) |

| Hazard | H302 | Harmful if swallowed | [1] |

| H312 | Harmful in contact with skin | [1] | |

| H332 | Harmful if inhaled | [1] | |

| H315 | Causes skin irritation | [1] | |

| H319 | Causes serious eye irritation | [1] | |

| H335 | May cause respiratory irritation | [1] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray | N/A |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | N/A | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell | N/A | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water | N/A | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | N/A |

References

- 1. CAS # 13130-79-5, this compound, 3-Amino-1-bromoisoquinoline - chemBlink [ww.chemblink.com]

- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 3. This compound(13130-79-5) 1H NMR [m.chemicalbook.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mdpi.com [mdpi.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 1-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 11. Isoquinoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to Isoquinoline Alkaloids: From Core Structure to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of isoquinoline alkaloids, a large and structurally diverse class of naturally occurring compounds with significant pharmacological importance. This document delves into their classification, biosynthesis, and mechanisms of action, with a focus on their therapeutic potential. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the complex interactions and methodologies.

Introduction to Isoquinoline Alkaloids

Isoquinoline alkaloids are a major group of alkaloids, with approximately 2,500 distinct compounds identified to date.[1] These compounds are characterized by a core structure featuring an isoquinoline nucleus, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring.[2] They are predominantly found in plants, particularly within the families Papaveraceae (e.g., opium poppy), Berberidaceae (e.g., barberry), Menispermaceae, and Ranunculaceae.[3]

The diverse pharmacological activities of isoquinoline alkaloids have made them a focal point of research and drug development for centuries. Notable examples include the potent analgesic morphine, the antimicrobial agent berberine, and the antitussive codeine.[3][4] Their therapeutic applications span a wide range of conditions, including cancer, microbial infections, inflammation, and neurological disorders.[5][6]

Classification of Isoquinoline Alkaloids

The vast family of isoquinoline alkaloids is categorized into several subgroups based on their chemical structures. This classification aids in understanding their biosynthetic origins and predicting their pharmacological properties.

Table 1: Major Classes of Isoquinoline Alkaloids and Representative Examples

| Class | Core Structure | Representative Alkaloids | Key Biological Activities |

| Simple Isoquinolines | Basic isoquinoline ring | Salsoline, Mimosamycin | Antihypertensive, Antibiotic |

| Benzylisoquinolines | Isoquinoline with a benzyl group at C1 | Papaverine, Reticuline | Vasodilator, Biosynthetic precursor |

| Aporphines | Tetracyclic core from intramolecular C-C bond formation | Boldine, Glaucine | Antioxidant, Anti-inflammatory |

| Protoberberines | Tetracyclic core with a berberine bridge | Berberine, Palmatine | Antimicrobial, Anticancer, Antidiabetic |

| Benzophenanthridines | Tetracyclic core with a phenanthridine system | Sanguinarine, Chelerythrine | Antimicrobial, Anticancer, Anti-inflammatory |

| Morphinans | Pentacyclic core | Morphine, Codeine, Thebaine | Analgesic, Antitussive |

| Phthalideisoquinolines | Isoquinoline linked to a phthalide group | Noscapine, Hydrastine | Antitussive, Anticancer |

| Bisbenzylisoquinolines | Dimer of two benzylisoquinoline units | Tubocurarine, Tetrandrine | Muscle relaxant, Anti-inflammatory |

Biosynthesis of Isoquinoline Alkaloids

The biosynthesis of isoquinoline alkaloids originates from the aromatic amino acid L-tyrosine.[7] Tyrosine is first converted to dopamine and 4-hydroxyphenylacetaldehyde.[8] These two molecules then undergo a condensation reaction, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine, the central precursor to all isoquinoline alkaloids.[7]

From (S)-norcoclaurine, a series of enzymatic reactions, including hydroxylations, methylations, and intramolecular cyclizations, lead to the vast array of isoquinoline alkaloid structures. For instance, the benzylisoquinoline alkaloid (S)-reticuline is a key branch point intermediate that can be further metabolized to produce morphinans, protoberberines, and benzophenanthridines.[1]

Figure 1: Simplified biosynthetic pathway of major isoquinoline alkaloid classes.

Pharmacological Activities and Quantitative Data

Isoquinoline alkaloids exhibit a broad spectrum of pharmacological activities, making them promising candidates for drug development.

Anticancer Activity

Many isoquinoline alkaloids have demonstrated potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[9]

Table 2: In Vitro Anticancer Activity of Selected Isoquinoline Alkaloids (IC50 Values)

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Sanguinarine | A375 (Melanoma) | 2.378 | [2] |

| Sanguinarine | A2058 (Melanoma) | 2.719 | [2] |

| Chelerythrine | BGC-823 (Gastric) | Not specified, but induced apoptosis | [9] |

| Berberine | H22 (Hepatoma) | 18.3 µg/ml | [10] |

| Berberine (Solid Lipid Nanoparticles) | H22 (Hepatoma) | 11.6 µg/ml | [10] |

| Sanguinarine | FaDu (Head and Neck) | 0.11-0.54 µg/mL | [11] |

| Chelerythrine | FaDu (Head and Neck) | 0.14-0.46 µg/mL | [11] |

Table 3: In Vivo Antitumor Efficacy of Berberine in H22 Tumor-Bearing Mice

| Treatment | Dose | Tumor Inhibition Rate (%) | Reference |

| Berberine | 100 mg/kg (intragastric) | 41.4 | [10] |

| Berberine-Solid Lipid Nanoparticles | 100 mg/kg (intragastric) | 65.1 | [10] |

A meta-analysis of 26 studies on the anticancer effects of berberine in animal models revealed a significant reduction in both tumor volume and weight.[12][13] For instance, in a study on B16 melanoma in C57BL/6 mice, berberine at doses of 5 and 10 mg/kg significantly reduced tumor volume by day 16.[8][14]

Antimicrobial Activity

Isoquinoline alkaloids, particularly protoberberines and benzophenanthridines, are known for their potent antimicrobial properties against a wide range of pathogens, including drug-resistant strains.

Table 4: In Vitro Antimicrobial Activity of Selected Isoquinoline Alkaloids (MIC Values)

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Berberine | Methicillin-resistant Staphylococcus aureus (MRSA) | 32 - 128 | [7] |

| Sanguinarine Chloride Hydrate | Staphylococcus aureus | 128 | [15] |

| HSN584 (alkynyl isoquinoline) | MRSA | 4 | [16] |

| HSN739 (alkynyl isoquinoline) | MRSA | 8 | [16] |

| Roemerine (from plant extract) | Klebsiella pneumoniae | 9.7 - 19 | [3][17] |

| Roemerine (from plant extract) | Candida albicans | 2.4 | [3][17] |

In a murine skin infection model with methicillin-resistant Staphylococcus pseudintermedius (MRSP), a sanguinarine hydrogel (2.5/5 mg/mL) demonstrated significant antibacterial efficacy, accelerated wound healing, and reduced the bacterial load.[9][18]

Anti-inflammatory and Other Activities

Isoquinoline alkaloids also possess significant anti-inflammatory, neuroprotective, and cardioprotective properties.[19] For example, berberine has been shown to ameliorate inflammatory responses by modulating signaling pathways such as the TLR4/NF-κB pathway.[11] In a rat model of myocardial ischemia-reperfusion injury, isoquinoline alkaloids significantly reduced the infarct size.[20]

Key Signaling Pathways

The pharmacological effects of isoquinoline alkaloids are often mediated through their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, and cell survival.[15] Several isoquinoline alkaloids, including berberine, have been shown to inhibit the activation of the NF-κB pathway.[5][16] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[11][17]

Figure 2: Inhibition of the NF-κB signaling pathway by Berberine.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[21] Sanguinarine has been shown to target the MAPK pathway, leading to its anticancer effects.[20] It can inhibit the phosphorylation of key components of this pathway, such as MEK and ERK, thereby suppressing cancer cell proliferation and inducing apoptosis.[20] In some contexts, sanguinarine can also inhibit the p38 MAPK pathway to reduce neuroinflammation.[6][7]

References

- 1. mdpi.com [mdpi.com]

- 2. Sanguinarine inhibits melanoma invasion and migration by targeting the FAK/PI3K/AKT/mTOR signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sanguinarine Attenuates Neuropathic Pain by Inhibiting P38 MAPK Activated Neuroinflammation in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. In vitro and In vivo antibacterial studies of sanguinarine against methiclliin-resistant Staphylococcus pseudintermedius in canine pyoderma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro and in Vivo Antitumor Efficacy of Berberine-solid Lipid Nanoparticles Against H22 Tumor | Atlantis Press [atlantis-press.com]

- 11. Therapeutic Mechanisms of Berberine to Improve the Intestinal Barrier Function via Modulating Gut Microbiota, TLR4/NF-κ B/MTORC Pathway and Autophagy in Cats - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anticancer effect of berberine based on experimental animal models of various cancers: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of inflammation by berberine: Molecular mechanism and network pharmacology analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effect of berberine on LPS-induced expression of NF-κB/MAPK signalling pathway and related inflammatory cytokines in porcine intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative liquid chromatographic determination of sanguinarine in cell culture medium and in rat urine and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cytostatic Activity of Sanguinarine and a Cyanide Derivative in Human Erythroleukemia Cells Is Mediated by Suppression of c-MET/MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction has become a cornerstone in medicinal chemistry and materials science due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide variety of arylamines.[3] These application notes provide a detailed protocol for the Buchwald-Hartwig amination of 1-Bromoisoquinolin-3-amine to synthesize novel N1-substituted-isoquinoline-1,3-diamine derivatives. Such compounds are of significant interest in drug discovery due to the prevalence of the isoquinoline scaffold in biologically active molecules.

The reaction involves the coupling of this compound with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of these components is critical for achieving high yields and selectivity. The existing amino group at the 3-position of the isoquinoline core may influence the reactivity of the substrate and requires careful optimization of the reaction conditions.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of steps involving a palladium(0) active species.[1] The cycle begins with the oxidative addition of the aryl halide (this compound) to the Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Subsequent deprotonation of the coordinated amine by the base forms a palladium-amido complex. The final step is reductive elimination, which yields the desired N-substituted isoquinoline-1,3-diamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[4] Bulky, electron-rich phosphine ligands are often employed to facilitate both the oxidative addition and reductive elimination steps.[5]

Data Presentation: Representative Reaction Conditions

The following table summarizes representative reaction conditions for the Buchwald-Hartwig amination of this compound with various amines. The data presented is based on typical conditions for similar heteroaryl halides and serves as a starting point for optimization.

| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12 | 85 |

| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 78 |

| 3 | Benzylamine | Pd₂(dba)₃ (2) | BINAP (3) | Cs₂CO₃ (1.8) | THF | 80 | 24 | 82 |

| 4 | n-Butylamine | Pd(OAc)₂ (2.5) | DavePhos (5) | LHMDS (1.6) | Toluene | 100 | 14 | 75 |

Experimental Protocols

Materials:

-

This compound

-

Selected primary or secondary amine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., XPhos, RuPhos, BINAP, DavePhos)

-

Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, LHMDS)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or glovebox)

-

Magnetic stirrer and heating plate/oil bath

-

Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

-

Silica gel for column chromatography

General Procedure for Buchwald-Hartwig Amination:

-

Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Add this compound and the corresponding amine to the flask.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Seal the flask and heat the mixture to the desired temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N1-substituted-isoquinoline-1,3-diamine.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For example, the ¹H NMR spectrum of N1-Isopropylisoquinoline-1,3-diamine has been reported to show a characteristic doublet for the methyl protons at δ 1.29 ppm and a septet for the methine proton at δ 4.50 ppm in acetone-d₆.[6]

Mandatory Visualizations

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Troubleshooting

-

Low Yield: If the reaction yield is low, screening different combinations of palladium catalysts, phosphine ligands, bases, and solvents is recommended. Increasing the reaction temperature or time may also improve conversion.

-

Side Products: The formation of side products can sometimes be observed. Careful control of the reaction stoichiometry and temperature can help minimize these. Purification by column chromatography is typically effective in isolating the desired product.

-

Substrate Decomposition: The isoquinoline core can be sensitive to certain strong bases. If substrate decomposition is observed, using a milder base such as K₃PO₄ or Cs₂CO₃ may be beneficial.

Safety Precautions

-

Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood.

-

Many of the bases used (e.g., NaOtBu, LHMDS) are corrosive and/or pyrophoric and should be handled with appropriate care under an inert atmosphere.

-

Anhydrous solvents are flammable and should be handled away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Notes and Protocols for Suzuki Coupling Reactions with 1-Bromoisoquinolin-3-amine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling of 1-Bromoisoquinolin-3-amine, a critical reaction for the synthesis of 1-aryl-isoquinolin-3-amines. This class of compounds has garnered significant attention in medicinal chemistry due to its potent antitumor properties, making these synthetic protocols highly relevant for drug discovery and development.

Introduction

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the substitution at the C-1 position of the isoquinoline ring with various aryl groups via the Suzuki-Miyaura coupling reaction has proven to be a fruitful strategy for generating novel compounds with significant therapeutic potential. The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[3] Its tolerance of a wide range of functional groups makes it an ideal method for the diversification of complex heterocyclic cores like this compound.

The resulting 1-aryl-isoquinolin-3-amine derivatives have demonstrated potent cytotoxic activity against various human tumor cell lines.[4][5] Mechanistic studies have revealed that these compounds can induce cell cycle arrest at the G2/M phase and trigger apoptosis, highlighting their potential as novel anticancer agents.[4][5]

Suzuki-Miyaura Cross-Coupling Reaction: An Overview

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium(II) complex.

-

Reductive Elimination: The coupled product, 1-aryl-isoquinolin-3-amine, is eliminated from the palladium complex, regenerating the palladium(0) catalyst for the next cycle.

Experimental Protocols

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established procedures for similar heterocyclic compounds and should be optimized for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, DMF, Toluene, with 10-20% water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.02-0.05 mmol), and the base (2.0-3.0 mmol).

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) to the flask.

-

Degassing: Degas the reaction mixture by bubbling a gentle stream of inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (usually 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-isoquinolin-3-amine.

Quantitative Data Summary